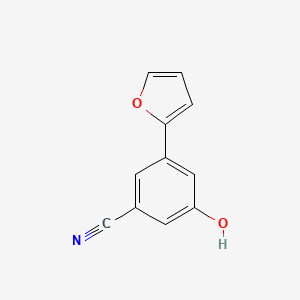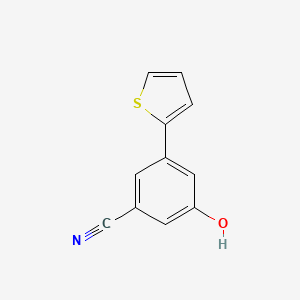
2-Cyano-5-(furan-2-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(furan-2-yl)phenol, 95% (2C5FP) is an organic compound with a molecular formula of C8H6NO2. It is a white crystalline solid with a melting point of 167-169°C and a boiling point of 266-268°C. It is soluble in water and ethanol, and insoluble in acetone and benzene. 2C5FP has been widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
2-Cyano-5-(furan-2-yl)phenol, 95% acts as a proton donor, forming a hydrogen bond with the substrate. This hydrogen bond facilitates the transfer of a proton from the 2-Cyano-5-(furan-2-yl)phenol, 95% molecule to the substrate, resulting in the formation of a new covalent bond between the two molecules. Additionally, 2-Cyano-5-(furan-2-yl)phenol, 95% can act as a nucleophile, donating electrons to the substrate and forming a new covalent bond.
Biochemical and Physiological Effects
2-Cyano-5-(furan-2-yl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to affect the activity of enzymes, as well as the metabolism of lipids, proteins, and carbohydrates. Additionally, it has been shown to have an effect on the transport of ions across cell membranes, and has been found to have an inhibitory effect on the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-5-(furan-2-yl)phenol, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage of using 2-Cyano-5-(furan-2-yl)phenol, 95% is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in aqueous solutions and can be used as a reagent in many different reactions. However, 2-Cyano-5-(furan-2-yl)phenol, 95% can be toxic in high concentrations and should be handled with care. Additionally, it can react with other compounds and should be used in an inert atmosphere.
Orientations Futures
The potential future directions for 2-Cyano-5-(furan-2-yl)phenol, 95% include further research into its applications in drug delivery systems, biotechnology, and organic synthesis. Additionally, further research into its biochemical and physiological effects could be conducted to better understand its potential applications in medicine. Additionally, research into the development of new synthetic methods for the synthesis of 2-Cyano-5-(furan-2-yl)phenol, 95% could be conducted to make it easier to obtain and use in laboratory experiments. Finally, research into the potential toxicity of 2-Cyano-5-(furan-2-yl)phenol, 95% could be conducted to better understand its safety and potential risks.
Méthodes De Synthèse
2-Cyano-5-(furan-2-yl)phenol, 95% can be synthesized through a four-step reaction process. First, furan-2-carbaldehyde is treated with hydroxylamine hydrochloride to form furan-2-carbohydrazide. This is then reacted with hydrochloric acid to form furan-2-carbohydrazide hydrochloride. The hydrochloride is then treated with 2-cyano-5-chlorophenol to form 2-cyano-5-(furan-2-yl)phenol. Finally, the 2-Cyano-5-(furan-2-yl)phenol, 95% is purified by recrystallization.
Applications De Recherche Scientifique
2-Cyano-5-(furan-2-yl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, drug delivery, and biotechnology. It has been used as a starting material in the synthesis of a variety of organic compounds, and is also used as a reagent in the preparation of pharmaceuticals and other compounds. Additionally, 2-Cyano-5-(furan-2-yl)phenol, 95% has been used in the development of drug delivery systems, as it can be used to solubilize and stabilize drugs in aqueous solutions. It has also been used in the development of biotechnology applications, such as in the production of enzymes and other proteins.
Propriétés
IUPAC Name |
4-(furan-2-yl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-6,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGIBESOYLBOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684600 |
Source


|
| Record name | 4-(Furan-2-yl)-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261963-18-1 |
Source


|
| Record name | 4-(Furan-2-yl)-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6375344.png)
![3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375350.png)
![2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375366.png)




![3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375392.png)
![2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375397.png)



